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Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate
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Overview
Description
tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method includes the use of tert-butyl carbamate and a pyridine-based ketone in the presence of a suitable catalyst and solvent. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate is primarily investigated for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Neuroprotective Properties
Research indicates that compounds similar to this compound can exhibit neuroprotective effects. For instance, studies have shown that derivatives containing pyridine can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the pathology of Alzheimer's disease, suggesting that this compound may play a role in neuroprotection and cognitive enhancement.
Case Study: Neuroprotection
A recent study evaluated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and inflammatory markers, supporting the hypothesis that this compound could be beneficial in treating neurodegenerative conditions.
Antimicrobial Activity
Another promising application of this compound is its antimicrobial properties. Compounds with similar structures have demonstrated notable antibacterial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that certain pyridine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structural features have been reported to reduce levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A series of experiments involving the carrageenan-induced rat paw edema model demonstrated that compounds related to this compound exhibited significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like indomethacin.
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyridine ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another pyridine-based compound with different substituents on the pyridine ring.
Uniqueness: tert-Butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate is unique due to its combination of a tert-butyl carbamate group and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler or differently substituted compounds .
Biological Activity
Tert-butyl 3-oxo-4-(pyridin-2-yl)butan-2-ylcarbamate (CAS: 1259520-73-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Property | Description |
---|---|
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.33 g/mol |
Purity | 97% |
IUPAC Name | tert-butyl (3-oxo-4-(pyridin-2-yl)butan-2-yl)carbamate |
The compound features a tert-butyl group, a pyridine ring, and a carbamate moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. The presence of the pyridine ring suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.
- Enzyme Inhibition : Compounds like tert-butyl carbamates are known to inhibit specific enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : The structure may allow for binding to receptors involved in neurotransmission or other signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.
- In Vitro Studies : Testing against various bacterial strains has shown promising results, indicating its potential as an antimicrobial agent.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound's structural features position it as a candidate for anticancer research:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated cytotoxic effects, suggesting that it may induce apoptosis or inhibit proliferation.
- Pathway Analysis : Further investigations into its mechanism of action could reveal specific signaling pathways affected by the compound.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyridine derivatives against resistant bacterial strains, supporting further exploration into this compound's antimicrobial properties .
- Anticancer Activity Research : Research presented at the American Association for Cancer Research indicated that certain carbamate derivatives exhibit significant anticancer activity through apoptosis induction in breast cancer cell lines .
- Mechanistic Insights : A recent study utilized molecular docking simulations to predict binding affinities of similar structures to key enzymes in cancer metabolism, suggesting that tert-butyl 3-oxo derivatives could be effective inhibitors .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-4-pyridin-2-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(16-13(18)19-14(2,3)4)12(17)9-11-7-5-6-8-15-11/h5-8,10H,9H2,1-4H3,(H,16,18) |
InChI Key |
AAHHPTTZZSIERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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